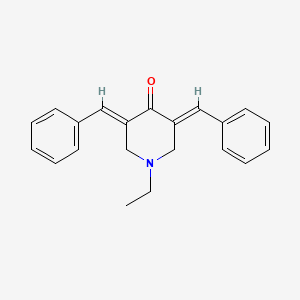![molecular formula C19H12ClN3O2 B11454228 4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol](/img/structure/B11454228.png)
4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol is a chemical compound with the molecular formula C19H14ClN3O2. It belongs to the class of phenylpyrazoles, which consist of a pyrazole ring bound to a phenyl group . This compound exhibits interesting properties and has found applications in various scientific fields.
Preparation Methods
Synthetic Routes:: The synthetic routes for 4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol involve the following steps:
Pyrazole Formation: The pyrazole ring is formed through cyclization reactions using appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 4-position of the pyrazole ring.
Carbonylation: Addition of the carbonyl group (C=O) to the 6-position of the pyrazole ring.
Chlorination: Chlorine gas or chlorinating agents (such as thionyl chloride) are used under specific conditions.
Carbonylation: Carbon monoxide (CO) is typically used as the carbonyl source, often in the presence of transition metal catalysts.
Industrial Production:: The industrial-scale production of this compound involves optimization of the synthetic routes and reaction conditions for efficient and cost-effective manufacturing.
Chemical Reactions Analysis
4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions at different positions on the pyrazole ring.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for other valuable compounds.
Mechanism of Action
The exact mechanism by which 4-Chloro-2-{2-phenylpyrazolo[1,5-A]pyrimidine-6-carbonyl}phenol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyrazolo[1,5-A]pyrimidines. Its uniqueness lies in its specific substitution pattern and functional groups.
Remember that this compound is part of a collection of rare and unique chemicals, and further research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C19H12ClN3O2 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)methanone |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-6-7-17(24)15(8-14)19(25)13-10-21-18-9-16(22-23(18)11-13)12-4-2-1-3-5-12/h1-11,24H |
InChI Key |
ALSJUDNOOFWCDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C(=O)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B11454149.png)
![ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454154.png)

![4-[Cyano(4-methylphenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11454172.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11454180.png)
![2,4-dimethyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11454182.png)
![4-(ethylsulfanyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11454199.png)
![ethyl 6-(3,4-dimethylbenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11454200.png)
![2-(benzylsulfanyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11454203.png)
![2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate](/img/structure/B11454207.png)
![1-[5-Chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-cyclopentylurea](/img/structure/B11454223.png)
![1'-[2-(4-chlorophenoxy)ethyl]-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11454225.png)
![N-(3-chlorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11454229.png)
![4-(3-chlorophenyl)-12,12-dimethyl-6-propyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11454234.png)
